2-Anthracenesulfonic acid, 4-((4-(acetylamino)cyclohexyl)amino)-1-amino-9,10-dihydro-9,10-dioxo-, monosodium salt
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Overview
Description
2-Anthracenesulfonic acid, 4-((4-(acetylamino)cyclohexyl)amino)-1-amino-9,10-dihydro-9,10-dioxo-, monosodium salt is a complex organic compound with significant applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anthracenesulfonic acid, 4-((4-(acetylamino)cyclohexyl)amino)-1-amino-9,10-dihydro-9,10-dioxo-, monosodium salt involves multiple steps. The process typically starts with the sulfonation of anthracene, followed by the introduction of amino groups and the acetylation of cyclohexylamine. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of automated systems to monitor temperature, pressure, and reactant concentrations is common to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Anthracenesulfonic acid, 4-((4-(acetylamino)cyclohexyl)amino)-1-amino-9,10-dihydro-9,10-dioxo-, monosodium salt undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation states of the compound.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia. The conditions often involve specific pH levels, temperatures, and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different sulfonic acid derivatives, while reduction can lead to the formation of amines.
Scientific Research Applications
2-Anthracenesulfonic acid, 4-((4-(acetylamino)cyclohexyl)amino)-1-amino-9,10-dihydro-9,10-dioxo-, monosodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in staining techniques and as a marker in biological assays.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 2-Anthracenesulfonic acid, 4-((4-(acetylamino)cyclohexyl)amino)-1-amino-9,10-dihydro-9,10-dioxo-, monosodium salt involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Nuclear Fast Red: Another anthracene derivative used in staining techniques.
Alizarin Red S: A compound used for similar applications in biological assays.
Methyl Red Sodium Salt: Employed in pH indicator solutions and staining.
Uniqueness
2-Anthracenesulfonic acid, 4-((4-(acetylamino)cyclohexyl)amino)-1-amino-9,10-dihydro-9,10-dioxo-, monosodium salt stands out due to its specific structural features and the presence of both amino and acetylamino groups. This unique combination allows for diverse chemical reactivity and a broad range of applications in various fields.
Properties
CAS No. |
72829-42-6 |
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Molecular Formula |
C22H22N3NaO6S |
Molecular Weight |
479.5 g/mol |
IUPAC Name |
sodium;4-[(4-acetamidocyclohexyl)amino]-1-amino-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C22H23N3O6S.Na/c1-11(26)24-12-6-8-13(9-7-12)25-16-10-17(32(29,30)31)20(23)19-18(16)21(27)14-4-2-3-5-15(14)22(19)28;/h2-5,10,12-13,25H,6-9,23H2,1H3,(H,24,26)(H,29,30,31);/q;+1/p-1 |
InChI Key |
YFJNHAXGNHFBTF-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)NC1CCC(CC1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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